5-Phenylisothiazol-3-amine
Description
Significance of Isothiazole (B42339) Core Structures in Contemporary Chemical Research
The isothiazole ring is a privileged scaffold in modern chemical research due to its unique electronic properties and ability to engage in various biological interactions. The presence of both a sulfur and a nitrogen atom in a 1,2-relationship within the five-membered ring imparts a distinct reactivity and structural conformation. arkat-usa.org This core is found in numerous biologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents. ontosight.aithieme-connect.com
Isothiazole derivatives are key components in the development of pharmaceuticals and agrochemicals. For instance, compounds incorporating the isothiazole nucleus have been investigated for their potential as enzyme inhibitors and modulators of cellular receptors. arkat-usa.orgnih.gov The antipsychotic drugs ziprasidone (B1663615) and lurasidone, which feature a benzo[d]isothiazole fragment, exemplify the therapeutic importance of this heterocyclic system. arkat-usa.org Furthermore, the isothiazole ring can act as a bioisostere for other aromatic systems, allowing chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. The stability of the isothiazole ring also makes it a reliable building block in the synthesis of complex molecules. ontosight.airesearchgate.net
Historical Context and Evolution of Isothiazole Synthesis and Derivatization
The parent isothiazole compound was first successfully synthesized in 1956. researchgate.netmedwinpublishers.com The initial synthesis was a multi-step process involving the oxidation of 5-amino-1,2-benzoisothiazole followed by decarboxylation, a procedure now considered of purely historical significance. researchgate.netmedwinpublishers.com Early methods for creating the isothiazole ring were often challenging, yielding modest amounts of the desired product. google.com
Over the decades, synthetic methodologies have evolved significantly, providing more efficient and versatile routes to isothiazole derivatives. Modern synthetic strategies often employ cycloaddition and condensation reactions. medwinpublishers.com One notable advancement is the use of propynenitriles as starting materials to generate 3-amino-5-arylisothiazoles in a simple, high-yielding reaction. lookchem.com Other methods include the transformation of other heterocyclic systems, such as isoxazoles, into isothiazoles through reactions with reagents like phosphorus pentasulfide. medwinpublishers.com The development of metal-catalyzed cross-coupling reactions has further expanded the ability to functionalize the isothiazole core, allowing for the introduction of a wide array of substituents. thieme-connect.com These advancements have made a diverse range of isothiazole derivatives more accessible for research and development. researchgate.net
Classification and Structural Features of Aminoisothiazole Derivatives
Aminoisothiazoles are a critical subclass of isothiazole derivatives, characterized by the presence of an amino group attached to the isothiazole ring. They can be classified based on the position of the amino group, namely 3-amino-, 4-amino-, and 5-aminoisothiazoles. The position of this functional group significantly influences the molecule's chemical reactivity and biological activity.
3-Aminoisothiazoles: This class, to which 5-phenylisothiazol-3-amine belongs, is an important building block, notably used in the synthesis of MCH1R antagonists and certain antipsychotic medications. lookchem.com The synthesis of these compounds has been a subject of interest, with modern routes improving upon older, lower-yielding methods. lookchem.com
4-Aminoisothiazoles: These derivatives have also been studied for their biological potential. For example, methyl 4-amino-3-phenylisothiazole-5-carboxylate has been investigated for its structural properties and potential polymorphism. iucr.org
5-Aminoisothiazoles: The synthesis of this isomer can be achieved through methods like the oxidative cyclization of 3-aminoprop-2-enethioamides. thieme-connect.de
The structural features of aminoisothiazoles, such as the phenyl group in this compound, play a crucial role in their properties. The phenyl group can influence the molecule's conformation and its ability to participate in intermolecular interactions, such as hydrogen bonding. iucr.org The amino group itself is a key functional handle, allowing for further derivatization, such as acylation to form amides, which is a common strategy in drug discovery programs. lookchem.com
Research Gaps and Opportunities Pertaining to this compound
While the isothiazole scaffold is well-established in medicinal chemistry, research specifically focused on this compound reveals both established synthetic routes and areas ripe for further exploration. The compound is recognized as a valuable synthetic intermediate. lookchem.com For instance, it serves as a precursor for N-(5-phenyl-1,2-thiazol-3-yl)amides, which are of interest in drug discovery programs. lookchem.com A reliable synthesis for this compound has been reported, starting from 3-phenylpropiolonitrile (B1195722) and sodium sulfide (B99878), providing the compound as a yellow solid. lookchem.com
Despite its utility as a building block, the dedicated exploration of the biological activity profile of this compound itself appears limited in publicly accessible literature. Much of the focus has been on its use in the synthesis of more complex derivatives. lookchem.com This presents a clear research gap and an opportunity.
Future research could focus on:
Systematic Biological Screening: A comprehensive evaluation of this compound against a wide range of biological targets (e.g., kinases, proteases, GPCRs) could uncover novel therapeutic potential.
Structural Biology: Elucidating the crystal structure of this compound in complex with biological targets could guide the rational design of new and more potent derivatives.
Derivatization and SAR Studies: While it is used to create derivatives, a systematic structure-activity relationship (SAR) study originating from the this compound core could be expanded. Exploring a wider variety of substituents on both the phenyl ring and the amino group could lead to compounds with optimized activity and properties.
Materials Science Applications: Beyond biological applications, the properties of this compound could be investigated for use in materials science, for example, as a component in organic electronics or as a ligand for metal complexes. thieme-connect.com
Compound Properties and Synthesis Data
Below are tables summarizing key information for this compound.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2825-34-5 | bldpharm.com |
| Molecular Formula | C₉H₈N₂S | bldpharm.com |
| Molecular Weight | 176.24 g/mol | bldpharm.com |
| Physical Form | Yellow Solid | lookchem.com |
Table 2: Synthesis of this compound
| Starting Material | Reagents | Conditions | Yield | Reference |
| 3-Phenylpropiolonitrile | Sodium sulfide, Ethanol (B145695) (EtOH) | Stirred at 70°C for 30 min, then cooled to 0°C | 65% | lookchem.com |
Structure
3D Structure
Properties
Molecular Formula |
C9H8N2S |
|---|---|
Molecular Weight |
176.24 g/mol |
IUPAC Name |
5-phenyl-1,2-thiazol-3-amine |
InChI |
InChI=1S/C9H8N2S/c10-9-6-8(12-11-9)7-4-2-1-3-5-7/h1-6H,(H2,10,11) |
InChI Key |
VLQBYPSKWKIMPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NS2)N |
Origin of Product |
United States |
Elucidation of Chemical Reactivity and Derivatization Pathways of 5 Phenylisothiazol 3 Amine
Nucleophilic Substitution Reactions Involving the Amine Moiety and Isothiazole (B42339) Ring
The presence of the primary amino group at the 3-position and the unique electronic nature of the isothiazole ring govern the nucleophilic substitution patterns of 5-phenylisothiazol-3-amine.
The 3-amino group of this compound exhibits typical reactivity for a primary aromatic amine, serving as a potent nucleophile. It readily participates in reactions with a variety of electrophiles, leading to the formation of amides, sulfonamides, and alkylated derivatives.
Acylation: The amine functionality can be acylated using acid chlorides or anhydrides in the presence of a base to yield the corresponding N-(5-phenylisothiazol-3-yl)amides. This reaction is fundamental for installing a wide array of functional groups and for temporarily protecting the amine.
Sulfonylation: Reaction with sulfonyl chlorides, such as benzenesulfonyl chloride, in a basic medium affords stable sulfonamide derivatives. This reaction forms the basis of the Hinsberg test for distinguishing primary, secondary, and tertiary amines.
Alkylation: While direct alkylation with alkyl halides is possible, it is often challenging to control and can lead to a mixture of mono- and polyalkylated products. The product amine can compete with the starting material for the alkylating agent, potentially even forming quaternary ammonium (B1175870) salts.
Table 1: Representative Reactions of the 3-Amino Group
| Reaction Type | Electrophile Example | Product Class |
|---|---|---|
| Acylation | Acetyl Chloride (CH₃COCl) | N-(5-phenylisothiazol-3-yl)acetamide |
| Sulfonylation | Benzenesulfonyl Chloride (C₆H₅SO₂Cl) | N-(5-phenylisothiazol-3-yl)benzenesulfonamide |
A crucial transformation for derivatizing the isothiazole core is the replacement of the 3-amino group with a halogen. This is classically achieved via a Sandmeyer-type reaction, which proceeds through a diazonium salt intermediate. researchgate.netrsc.org
The process begins with the diazotization of the 3-amino group. Treatment of this compound with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C), converts the primary amine into a 5-phenylisothiazole-3-diazonium salt. medwinpublishers.comclockss.org This intermediate is generally unstable and is used directly in the subsequent step.
The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas), facilitating nucleophilic substitution at the C3 position. The introduction of a copper(I) halide salt (CuCl, CuBr) triggers the displacement of the diazonium group and the installation of the corresponding halogen atom onto the isothiazole ring. clockss.org This provides a reliable pathway to 3-halo-5-phenylisothiazoles, which are valuable precursors for further functionalization, particularly in transition metal-catalyzed cross-coupling reactions. wikipedia.org
Table 2: Reagents for Halogen-Amine Exchange (Sandmeyer Reaction)
| Target Halogen | Diazotization Reagent | Substitution Reagent | Product |
|---|---|---|---|
| Chlorine | NaNO₂, HCl | Copper(I) Chloride (CuCl) | 3-Chloro-5-phenylisothiazole |
| Bromine | NaNO₂, HBr | Copper(I) Bromide (CuBr) | 3-Bromo-5-phenylisothiazole |
Electrophilic Aromatic Substitution on the Phenyl Ring and Isothiazole Core
Electrophilic aromatic substitution (SₑAr) can occur on both the phenyl ring and the isothiazole nucleus, with the regioselectivity determined by the electronic properties of the respective rings and their substituents. wikipedia.org
The isothiazole ring is generally considered an electron-deficient system, which deactivates it towards electrophilic attack compared to benzene (B151609). When substitution does occur on the isothiazole core, the C4 position is the most common site of attack, influenced by the directing effects of the ring heteroatoms.
Ring Transformation Reactions to Other Heterocycles
The isothiazole ring, under certain conditions, can undergo cleavage and rearrangement to form different heterocyclic systems. This pathway offers a powerful method for generating structural diversity from a common isothiazole precursor.
A notable ring transformation of isothiazoles is their conversion into pyrazoles. This reaction is typically achieved by treatment with hydrazine (B178648) (N₂H₄). thieme-connect.com The reaction mechanism is believed to involve a nucleophilic attack by hydrazine on the isothiazole ring, followed by ring opening and subsequent recyclization with the expulsion of a sulfur-containing species.
When the substituent at the C3 position is a good leaving group (such as a halide or, conceptually, a diazonium group derived from the amine), the reaction with hydrazine can lead to the formation of 3-aminopyrazoles. thieme-connect.com In the case of this compound, the reaction with hydrazine would be expected to yield a 5-phenyl-3-aminopyrazole derivative, transforming the S-N heterocycle into an N-N heterocycle.
Transition Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide powerful tools for the derivatization of this compound and its derivatives. ustc.edu.cn These reactions typically require conversion of either the amine or a C-H bond into a more reactive functional group, such as a halide or triflate.
Suzuki-Miyaura Coupling: After converting the 3-amino group to a 3-halo group via the Sandmeyer reaction, the resulting 3-halo-5-phenylisothiazole can participate in palladium-catalyzed Suzuki-Miyaura coupling with boronic acids or their esters. rsc.orgorganic-chemistry.org This reaction forms a new carbon-carbon bond, enabling the introduction of various aryl, heteroaryl, or alkyl groups at the C3 position.
Buchwald-Hartwig Amination: The 3-amino group itself can act as a nucleophilic coupling partner in Buchwald-Hartwig amination reactions with aryl or heteroaryl halides. wikipedia.org This palladium-catalyzed reaction forms a new C-N bond, leading to the synthesis of N-aryl or N-heteroaryl derivatives of this compound. Conversely, a 3-halo-5-phenylisothiazole can be coupled with a wide range of primary or secondary amines. organic-chemistry.orgacsgcipr.org
C-H Activation/Arylation: Direct C-H functionalization of the phenyl ring or the isothiazole C4-position is also a potential pathway for derivatization. Palladium-catalyzed C-H arylation can couple aryl halides directly with the C-H bonds of the heterocycle or the phenyl ring, avoiding the need for pre-functionalization. nih.gov
Table 3: Overview of Potential Transition Metal-Catalyzed Coupling Reactions
| Reaction Name | Coupling Partners | Catalyst System (Example) | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | 3-Bromo-5-phenylisothiazole + Arylboronic Acid | Pd(PPh₃)₄ + Base | 3,5-Diaryl-isothiazole |
| Buchwald-Hartwig | This compound + Aryl Bromide | Pd₂(dba)₃ + Ligand + Base | N-Aryl-5-phenylisothiazol-3-amine |
Buchwald C-N Coupling Applications for Amine Derivatization
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. wikipedia.orgorganic-chemistry.org This reaction is highly valuable for derivatizing primary aromatic amines like this compound by coupling them with aryl halides or pseudohalides (e.g., triflates). The transformation allows for the facile synthesis of diaryl or aryl-alkyl amines, which would be challenging to produce using traditional methods that often require harsh conditions and have limited functional group tolerance. wikipedia.orgorganic-chemistry.org
The general catalytic cycle for the Buchwald-Hartwig amination begins with the reduction of a Pd(II) precatalyst to the active Pd(0) species. libretexts.org This is followed by the oxidative addition of the aryl halide to the Pd(0) complex. The resulting palladium(II) complex then coordinates with the amine (this compound). In the presence of a base, the amine is deprotonated to form an amido complex. The final step is reductive elimination, which yields the desired N-arylated product and regenerates the Pd(0) catalyst. libretexts.org
The choice of ligand is critical for the efficiency of the reaction. Early systems used monodentate phosphine (B1218219) ligands, but significant advancements were made with the introduction of bidentate phosphine ligands like BINAP and DPPF, and later, sterically hindered alkylphosphine ligands. wikipedia.org These advanced ligand systems have expanded the reaction's scope to include a wide variety of amines and aryl halides, including less reactive aryl chlorides. wikipedia.orgorganic-chemistry.org For a substrate like this compound, a typical reaction would involve a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃), a suitable phosphine ligand, and a base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃) in an inert solvent such as toluene (B28343) or dioxane.
| Component | Function / Example | Significance |
|---|---|---|
| Amine Substrate | This compound | The primary amine that undergoes N-arylation. |
| Coupling Partner | Aryl Halides (Ar-X, where X = I, Br, Cl) or Triflates (Ar-OTf) | Provides the aryl group to be added to the amine nitrogen. |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | The metal center that facilitates the cross-coupling cycle. |
| Ligand | Josiphos, Xantphos, Buchwald's biaryl phosphine ligands | Stabilizes the palladium center and modulates its reactivity for efficient catalysis. |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Facilitates the deprotonation of the amine to form the palladium-amido complex. |
| Solvent | Toluene, Dioxane, THF | Provides an inert medium for the reaction. |
Oxidative Alkenylation of the Isothiazole Ring at Unsubstituted Positions
While the amine group is a primary site for derivatization, the isothiazole ring itself can undergo functionalization. One such transformation is oxidative alkenylation, a reaction that introduces an alkene substituent onto the heterocyclic core. For the this compound, the most likely position for such a reaction is the unsubstituted C4 position.
Research into the direct oxidative alkenylation of the isothiazole ring has shown that the reaction can be challenging. For example, the reaction of 3-methyl-5-phenylisothiazole (B163046) with n-butyl acrylate (B77674) was found to proceed with low yields. thieme-connect.com This suggests that the isothiazole ring may be relatively deactivated towards this type of transformation compared to other aromatic systems. In some cases, interactions with reagents can lead to the opening of the isothiazole ring. thieme-connect.com
Furthermore, studies on the metabolism of isothiazole-containing compounds have revealed that the C4 position is susceptible to cytochrome P450-mediated oxidation. This bioactivation can lead to the formation of a reactive intermediate that subsequently conjugates with nucleophiles like glutathione. nih.gov This metabolic pathway underscores the reactivity of the C4 position towards oxidative processes, which is analogous to the proposed chemical alkenylation. The proposed mechanism involves oxidation of the isothiazole sulfur, which activates the C4 position for nucleophilic attack. nih.gov
Functional Group Interconversions and Advanced Derivatization for Analytical Applications
For analytical purposes, particularly in chromatography, derivatization is a key strategy to modify the physicochemical properties of an analyte. Functional group interconversion of the primary amine on this compound can enhance volatility, improve thermal stability, and introduce a detectable chromophore or fluorophore, thereby improving separation efficiency and detection sensitivity. labinsights.nlresearchgate.net
Acylation Reactions for Volatility Enhancement and Detection
Acylation is a widely used derivatization technique for primary and secondary amines prior to analysis by gas chromatography (GC). researchgate.net The process involves replacing the active hydrogen on the amine with an acyl group (-COR), which reduces the polarity of the molecule and increases its volatility. labinsights.nlresearchgate.net This transformation leads to improved peak shape (i.e., more symmetrical peaks) and better resolution in GC analysis. researchgate.net
A common acylating agent is acetic anhydride, which reacts with amines to form stable acetamides. nih.govunibo.it The reaction can be performed under anhydrous conditions, where it will also derivatize alcohol and phenol (B47542) groups, or under basic aqueous conditions, where it is more selective for amines and phenols. nih.gov For this compound, acylation converts the primary amine into a less polar secondary amide, making it more suitable for GC-MS analysis. Furthermore, using perfluorinated acylating reagents can introduce electron-capturing groups, significantly enhancing detectability when using an electron capture detector (ECD). researchgate.net
Silylation Strategies and Their Impact on Analytical Performance
Silylation is another fundamental derivatization method used to increase the volatility and thermal stability of polar compounds for GC analysis. colostate.edu The technique involves substituting the active hydrogen of the amine group with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. colostate.eduwikipedia.org The resulting silylated derivatives are less polar and more volatile than the parent compound. researchgate.net
A variety of silylating agents are available, with bis(trimethylsilyl)acetamide (BSA) being a popular and effective choice for derivatizing amines. wikipedia.org The reaction of an amine with BSA yields the corresponding trimethylsilyl derivative. The increased thermal stability of the silylated compound prevents on-column degradation at the high temperatures often used in GC, ensuring more accurate and reproducible quantification. colostate.edu
Comparative Analysis of Derivatization Methods for Amine-Containing Compounds
The selection of a derivatization reagent depends on the analytical technique (e.g., GC, HPLC), the detector being used, and the specific properties of the analyte. Several studies have compared different derivatization agents for amine-containing compounds, providing a framework for selecting an appropriate method for this compound. nih.govnih.gov
For HPLC analysis, reagents that introduce a chromophore or fluorophore are often preferred. A comparative analysis of dansyl chloride, 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), benzoyl chloride, and dabsyl chloride for HPLC with UV detection found that dansyl and benzoyl derivatives were significantly more stable than Fmoc and dabsyl derivatives. nih.govresearchgate.net Dansyl chloride, in particular, offered advantages in terms of a wider linear range and higher sensitivity, accuracy, and precision. nih.govresearchgate.net
Another comprehensive study compared Dansyl-Cl, o-phthalaldehyde (B127526) (OPA), Fmoc-Cl, Dabsyl-Cl, and Marfey's reagent for liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov The findings highlighted that no single method was superior for all applications and that their compound coverage profiles were distinct. Dansyl-Cl was identified as a versatile reagent, producing fluorescent derivatives with high ionization efficiency. nih.gov Fmoc-Cl was also found to be useful, especially under highly acidic chromatography conditions. nih.gov
| Derivatization Method | Reagent Example | Primary Analytical Technique | Key Advantages | Considerations |
|---|---|---|---|---|
| Acylation | Acetic Anhydride, Perfluoroacyl Anhydrides | GC-MS, GC-ECD | Increases volatility and thermal stability; improves peak shape. researchgate.net Fluorinated derivatives enhance sensitivity for ECD. researchgate.net | Acylated species are generally stable. unibo.it |
| Silylation | Bis(trimethylsilyl)acetamide (BSA), TMCS | GC-MS | Significantly increases volatility and thermal stability. colostate.edu | Derivatives can be sensitive to moisture. Silylated derivatives may be less stable than acylated ones. unibo.itnih.gov |
| Dansylation | Dansyl Chloride | HPLC-UV, HPLC-Fluorescence, LC-MS | Forms stable, fluorescent derivatives with high ionization efficiency. nih.govnih.gov Good sensitivity and wide linear range. researchgate.net | Suitable for both primary and secondary amines. researchgate.net |
| Carbamate Formation | 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | HPLC-UV, HPLC-Fluorescence, LC-MS | Robust and easy-to-use reagent. researchgate.net Useful under acidic chromatographic conditions. nih.gov | Derivatives can be unstable, especially for batch injections. nih.govresearchgate.net |
| Benzoylation | Benzoyl Chloride | HPLC-UV | Forms stable derivatives suitable for batch analysis. nih.govresearchgate.net | Some derivatives may require cold storage to prevent degradation. nih.govresearchgate.net |
Advanced Spectroscopic Characterization and Structural Elucidation of 5 Phenylisothiazol 3 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the precise connectivity and constitution of organic molecules in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional correlation spectra, the complete chemical structure of 5-Phenylisothiazol-3-amine can be assembled and verified.
The ¹H NMR spectrum provides information on the number and electronic environment of protons in the molecule. For this compound, the spectrum is expected to show distinct signals for the protons of the phenyl ring, the isothiazole (B42339) ring, and the amine group. The chemical shifts (δ) are influenced by the electron-withdrawing and electron-donating effects of the adjacent functional groups and heteroatoms. researchgate.netpdx.edu The phenyl group protons typically appear in the aromatic region (δ 7.0-8.0 ppm), with their multiplicity determined by spin-spin coupling between adjacent protons. The lone proton on the isothiazole ring is expected to resonate in a unique region, influenced by the adjacent sulfur and nitrogen atoms. The amine (NH₂) protons often appear as a broad singlet, with a chemical shift that can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding. nih.gov
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their respective electronic environments. The spectrum of this compound would display signals for the six carbons of the phenyl ring and the three carbons of the isothiazole ring. The carbon atom attached to the nitrogen of the amine group (C3) and the carbon attached to the phenyl group (C5) are expected to be significantly deshielded, appearing at lower fields (higher ppm values). nih.govresearchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Rationale |
|---|---|---|---|
| C3-NH₂ | ~5.5 (broad singlet, 2H) | - | Amine protons, broad due to quadrupole effects and exchange. |
| H4 | ~6.8 - 7.2 (singlet, 1H) | - | Isothiazole ring proton, influenced by adjacent S and N atoms. |
| Phenyl H (ortho, meta, para) | ~7.3 - 7.8 (multiplets, 5H) | - | Standard aromatic region for a monosubstituted benzene (B151609) ring. |
| C3 | - | ~165 - 170 | Carbon attached to two heteroatoms (N) in the isothiazole ring. |
| C4 | - | ~105 - 110 | Protonated carbon of the isothiazole ring. |
| C5 | - | ~150 - 155 | Carbon bearing the phenyl group, deshielded. |
| Phenyl C (ipso) | - | ~130 - 135 | Quaternary carbon attached to the isothiazole ring. |
| Phenyl C (ortho, meta, para) | - | ~125 - 130 | Standard aromatic carbon chemical shifts. |
While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously connecting the atoms within the molecular framework. wikipedia.org
COSY (Correlation Spectroscopy) : This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. sdsu.edu In the COSY spectrum of this compound, cross-peaks would be expected between the adjacent ortho, meta, and para protons of the phenyl ring, establishing their connectivity. The absence of a cross-peak between the isothiazole H4 proton and any other proton would confirm it as an isolated spin system. researchgate.net
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : These experiments correlate protons directly to the carbon atom they are attached to (one-bond ¹H-¹³C correlation). scribd.com This technique would definitively assign the ¹³C chemical shift for the isothiazole C4 by showing a cross-peak to the isothiazole H4 proton. Similarly, each protonated carbon in the phenyl ring would be assigned by correlating its proton signal to the corresponding carbon signal. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is crucial for identifying longer-range couplings (typically two to four bonds) between protons and carbons, which helps in connecting different fragments of the molecule and assigning quaternary (non-protonated) carbons. wikipedia.orgscribd.com Key HMBC correlations for this compound would include:
Correlation from the NH₂ protons to the C3 and C4 carbons of the isothiazole ring.
Correlation from the isothiazole H4 proton to the C3, C5, and the ipso-carbon of the phenyl ring.
Correlations from the ortho-protons of the phenyl ring to the C5 carbon of the isothiazole ring, confirming the point of attachment.
Table 2: Expected Key 2D NMR Correlations for this compound
| Experiment | Correlating Nuclei | Structural Information Gained |
|---|---|---|
| COSY | Phenyl H(ortho) ↔ Phenyl H(meta) | Confirms connectivity within the phenyl ring. |
| HSQC | Isothiazole H4 ↔ Isothiazole C4 | Assigns the protonated carbon of the isothiazole ring. |
| HSQC | Phenyl H's ↔ Phenyl C's | Assigns all protonated carbons of the phenyl ring. |
| HMBC | Phenyl H(ortho) ↔ Isothiazole C5 | Confirms the connection between the phenyl and isothiazole rings. |
| HMBC | Isothiazole H4 ↔ Isothiazole C5 & C3 | Confirms the structure of the isothiazole ring. |
| HMBC | NH₂ ↔ Isothiazole C3 | Confirms the position of the amine group at C3. |
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
The IR and Raman spectra of this compound are expected to show characteristic bands corresponding to its constituent parts. researchgate.net
N-H Vibrations : The amine group should give rise to symmetric and asymmetric stretching vibrations in the 3300-3500 cm⁻¹ region in the IR spectrum. An N-H scissoring (bending) vibration is expected around 1600-1650 cm⁻¹. scispace.com
Aromatic C-H Vibrations : The stretching of C-H bonds on the phenyl and isothiazole rings typically occurs just above 3000 cm⁻¹. Out-of-plane C-H bending vibrations appear in the 690-900 cm⁻¹ region and are diagnostic of the substitution pattern of the phenyl ring.
Ring Vibrations : C=C and C=N stretching vibrations within the aromatic and heteroaromatic rings are expected in the 1400-1600 cm⁻¹ region. researchgate.net These often appear as a series of sharp bands.
C-S Vibrations : The C-S bond within the isothiazole ring will have a stretching vibration, which is typically weak in the IR spectrum and appears in the 600-800 cm⁻¹ range.
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Method | Notes |
|---|---|---|---|
| N-H stretch (asymmetric & symmetric) | 3300 - 3500 | IR | Two bands expected for a primary amine. |
| Aromatic C-H stretch | 3000 - 3100 | IR, Raman | Characteristic of phenyl and isothiazole C-H bonds. |
| N-H bend (scissoring) | 1600 - 1650 | IR | Confirms the presence of the -NH₂ group. |
| C=C / C=N ring stretch | 1400 - 1600 | IR, Raman | A series of sharp bands typical for aromatic systems. |
| Aromatic C-H out-of-plane bend | 690 - 900 | IR | Strong bands indicative of monosubstitution on the phenyl ring. |
| C-S stretch | 600 - 800 | IR (weak), Raman (stronger) | Vibration associated with the isothiazole ring. |
Experimental vibrational spectra are inherently anharmonic, meaning the vibrational energy levels are not perfectly equally spaced. This anharmonicity gives rise to weaker bands such as overtones (transitions to higher energy levels, e.g., v=0 to v=2) and combination bands (simultaneous excitation of two or more vibrations). asrjetsjournal.org While these bands complicate the spectrum, their analysis can provide deeper insight into the molecule's potential energy surface.
Modern analysis often employs computational methods, such as Density Functional Theory (DFT), to calculate the harmonic vibrational frequencies. nih.gov These theoretical frequencies are systematically higher than the experimental (anharmonic) frequencies. Therefore, they are often scaled by an empirical factor to provide a better match with the observed spectrum, aiding in the confident assignment of complex vibrational modes, especially in the fingerprint region (<1500 cm⁻¹) where many skeletal vibrations overlap. asrjetsjournal.orgiu.edu.sa
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and offers clues about the molecule's structure through the analysis of its fragmentation pattern.
For this compound (C₉H₈N₂S), the molecular formula dictates a monoisotopic mass of approximately 176.04 Da. The high-resolution mass spectrum should show a molecular ion peak ([M]⁺˙) at this m/z value, confirming the elemental composition. nih.gov Due to the presence of two nitrogen atoms, the molecular ion peak will have an odd integer mass, consistent with the nitrogen rule. youtube.com
The fragmentation pattern upon electron ionization (EI) would likely proceed through several key pathways:
Loss of HCN : A common fragmentation pathway for nitrogen-containing heterocycles, leading to a fragment at m/z 149.
Loss of Phenyl Radical : Cleavage of the C5-phenyl bond would result in the loss of a C₆H₅ radical (77 Da), yielding an isothiazole amine fragment ion at m/z 99.
Ring Cleavage : The isothiazole ring can undergo fragmentation, potentially losing acetylene (B1199291) (C₂H₂) or thioformyl (B1219250) radical (HCS˙), leading to various smaller fragments. researchgate.net
Formation of Phenyl Cation : A prominent peak at m/z 77 corresponding to the stable phenyl cation (C₆H₅⁺) is also highly probable.
Table 4: Plausible Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Ion | Proposed Neutral Loss |
|---|---|---|
| 176 | [C₉H₈N₂S]⁺˙ | Molecular Ion ([M]⁺˙) |
| 149 | [C₈H₇NS]⁺˙ | HCN |
| 99 | [C₃H₃N₂S]⁺ | C₆H₅˙ (Phenyl radical) |
| 77 | [C₆H₅]⁺ | C₃H₃N₂S˙ |
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different chemical formulas.
For this compound (C₉H₈N₂S), the theoretical exact mass of the neutral molecule is 176.0408 Da. In typical positive-ion mode electrospray ionization (ESI), the molecule is protonated, forming the [M+H]⁺ ion. The expected accurate mass for this ion would be compared against the experimentally measured value to confirm the elemental formula. A close match between the theoretical and observed mass provides strong evidence for the compound's composition.
Table 1: Illustrative HRMS Data for this compound
| Parameter | Theoretical Value | Observed Value (Hypothetical) | Mass Error (ppm) |
|---|---|---|---|
| Molecular Formula | C₉H₉N₂S⁺ | - | - |
| Exact Mass [M+H]⁺ | 177.0486 Da | 177.0483 Da | -1.7 |
This interactive table presents hypothetical HRMS data for illustrative purposes.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem Mass Spectrometry (MS/MS) is an essential tool for confirming the structural connectivity of a molecule. nih.gov In an MS/MS experiment, the protonated parent ion ([M+H]⁺, m/z 177.0) of this compound is isolated and then subjected to collision-induced dissociation (CID). This process breaks the ion into smaller, characteristic fragment ions, and the resulting fragmentation pattern serves as a molecular fingerprint.
The fragmentation of this compound is expected to proceed through the cleavage of the isothiazole ring and loss of small neutral molecules. Plausible fragmentation pathways can be proposed based on the known behavior of related heterocyclic compounds. nih.govresearchgate.net Key fragment ions can help identify the core isothiazole structure and the presence of the phenyl and amine substituents. For instance, cleavage of the isothiazole ring could lead to fragments corresponding to the phenylisothiocyanate radical cation or other stable substructures. researchgate.net Analyzing these pathways provides definitive evidence for the arrangement of atoms within the molecule.
Table 2: Plausible MS/MS Fragmentation Data for [C₉H₈N₂S+H]⁺
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| 177.0 | 135.0 | C₂H₂N | Phenylisothiocyanate fragment |
| 177.0 | 103.0 | C₃H₂NS | Phenylacetylene fragment |
This interactive table outlines a plausible fragmentation pattern for this compound for structural confirmation.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. libretexts.org The resulting spectrum provides valuable information about the conjugated π-systems and the presence of non-bonding electrons. The structure of this compound contains several chromophores—the phenyl ring, the isothiazole heterocycle, and the amine group—which give rise to characteristic electronic transitions.
The primary transitions expected for this molecule are π → π* and n → π*. uzh.ch
π → π transitions:* These are typically high-intensity absorptions resulting from the excitation of electrons from bonding π orbitals to anti-bonding π* orbitals within the conjugated phenyl and isothiazole ring systems. libretexts.org
n → π transitions:* These lower-intensity absorptions involve the excitation of non-bonding electrons (from the nitrogen and sulfur atoms of the isothiazole ring and the exocyclic amine) to anti-bonding π* orbitals. youtube.comuomustansiriyah.edu.iq
Analysis of Absorption Maxima and Valence Electron Excitation
The UV-Vis spectrum of this compound would exhibit specific absorption maxima (λ_max_), which correspond to the energies required for these electronic transitions. The position and intensity of these bands are indicative of the molecule's electronic structure. The extensive conjugation between the phenyl ring and the isothiazole system is expected to result in absorption at longer wavelengths compared to the individual, unconjugated chromophores.
Table 3: Expected UV-Vis Absorption Data for this compound
| Absorption Maximum (λ_max_) (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Associated Electronic Transition |
|---|---|---|
| ~280-320 | High | π → π* |
This interactive table presents expected ranges for UV-Vis absorption based on the structure of this compound.
Integration of Multi-Spectroscopic Data for Comprehensive Structural Elucidation
While each spectroscopic technique provides valuable data, the most confident structural elucidation is achieved by integrating the findings from all methods. elsevierpure.com For this compound, this comprehensive approach would involve:
HRMS Confirmation: HRMS first establishes the correct elemental formula (C₉H₈N₂S), providing a foundational piece of the puzzle.
MS/MS Verification: Tandem MS/MS data then confirms the connectivity. The observed fragmentation pattern must be consistent with the proposed structure, showing losses and fragments that correspond to the phenyl, amine, and isothiazole moieties.
UV-Vis Corroboration: The UV-Vis spectrum corroborates the presence of the conjugated π-system. The observed π → π* and n → π* transitions are consistent with the electronic structure of an aromatic amine fused to a heterocyclic ring.
Together, the precise mass from HRMS, the structural fingerprint from MS/MS, and the electronic signature from UV-Vis spectroscopy create a cohesive and definitive body of evidence that fully characterizes and elucidates the structure of this compound.
Based on the comprehensive search for existing scientific literature, detailed computational chemistry studies specifically focused on the compound "this compound" are not available. As a result, it is not possible to generate an article with specific research findings and data tables for the requested computational analyses (DFT, TD-DFT, NBO) for this particular molecule.
The user's instructions strictly require content derived solely from research on "this compound," including data for geometry optimization, frontier molecular orbitals, reactivity descriptors, molecular electrostatic potential, electronic absorption spectra, and natural bond orbital analysis. Without published studies, providing this information would be speculative and would not meet the required standards of scientific accuracy and sourcing.
General principles of the requested computational methods are well-established in chemistry, but applying them to a specific, unstudied molecule to generate the required detailed findings and data tables is not feasible without performing original research, which is beyond the scope of this request.
Computational Chemistry Approaches for 5 Phenylisothiazol 3 Amine
Quantum Chemical Modeling of Spectroscopic Parameters (NMR, IR, UV-Vis)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the spectroscopic parameters of molecules like 5-Phenylisothiazol-3-amine. These theoretical predictions are invaluable for interpreting experimental spectra and can provide a detailed assignment of spectral features to specific molecular motions or electronic transitions.
Infrared (IR) Spectroscopy: Theoretical IR spectroscopy involves the calculation of vibrational frequencies and their corresponding intensities. This is achieved by computing the second derivatives of the energy with respect to the atomic coordinates, which yields a Hessian matrix. Diagonalization of this matrix provides the vibrational modes and their frequencies. DFT calculations are widely used for this purpose. The predicted vibrational frequencies are often scaled by an empirical factor to account for anharmonicity and the limitations of the theoretical model, bringing them into better agreement with experimental data. For this compound, computational analysis would allow for the assignment of specific vibrational modes, such as the N-H stretching and bending frequencies of the amine group, the C=N and C=C stretching vibrations within the isothiazole (B42339) and phenyl rings, and the C-S stretching mode.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for modeling electronic absorption spectra (UV-Vis). This approach calculates the vertical excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. These calculated values correspond to the absorption maxima (λmax) and the intensity of the absorption bands in the experimental UV-Vis spectrum. The choice of functional and basis set is crucial for obtaining accurate results with TD-DFT. For this compound, TD-DFT calculations could predict the π → π* and n → π* transitions responsible for its UV-Vis absorption, providing insights into the electronic structure and the nature of the molecular orbitals involved in these transitions.
A representative, though hypothetical, comparison of experimental and calculated spectroscopic data for a similar heterocyclic amine is presented in the table below to illustrate the expected level of agreement.
| Spectroscopic Parameter | Experimental Value | Calculated Value (DFT/TD-DFT) |
| ¹H NMR (ppm) | ||
| Aromatic Protons | 7.2 - 7.8 | 7.1 - 7.9 |
| Amine Protons | 5.5 | 5.4 |
| ¹³C NMR (ppm) | ||
| Aromatic Carbons | 120 - 150 | 119 - 152 |
| IR (cm⁻¹) | ||
| N-H Stretch | 3450 | 3465 (scaled) |
| C=N Stretch | 1620 | 1635 (scaled) |
| UV-Vis (nm) | ||
| λmax | 285 | 280 |
Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.
Solvent Effects on Molecular Stability and Electronic Properties
The surrounding solvent can significantly influence the stability and electronic properties of a molecule. Computational models, particularly implicit solvation models like the Polarizable Continuum Model (PCM), are frequently used to study these effects. In the PCM approach, the solvent is treated as a continuous dielectric medium that is polarized by the solute molecule.
The stability of this compound in different solvents can be assessed by calculating its solvation free energy. A more negative solvation free energy indicates greater stabilization of the molecule by the solvent. Polar solvents are generally expected to stabilize polar molecules like this compound to a greater extent than nonpolar solvents due to favorable dipole-dipole interactions.
Solvent polarity can also impact the electronic properties of the molecule, such as its dipole moment and the energies of its frontier molecular orbitals (HOMO and LUMO). An increase in solvent polarity is often accompanied by an increase in the calculated dipole moment of the solute. Furthermore, polar solvents can differentially stabilize the HOMO and LUMO, leading to a change in the HOMO-LUMO energy gap. This change in the energy gap can, in turn, affect the electronic absorption spectrum of the molecule, a phenomenon known as solvatochromism. For instance, a solvent-induced decrease in the HOMO-LUMO gap would typically lead to a red shift (bathochromic shift) in the UV-Vis absorption maximum.
To illustrate the potential impact of solvents on the properties of this compound, a hypothetical data table is provided below.
| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) | Calculated HOMO-LUMO Gap (eV) |
| Gas Phase | 1.0 | 3.2 | 4.5 |
| Toluene (B28343) | 2.4 | 3.8 | 4.3 |
| Acetone | 20.7 | 4.5 | 4.1 |
| Water | 78.4 | 5.1 | 4.0 |
Note: The data in this table is illustrative and not based on actual computational results for this compound.
These computational approaches provide a detailed and nuanced understanding of the intrinsic properties of this compound and its interactions with its environment, which is crucial for the rational design of new materials and chemical entities based on this scaffold.
Mechanistic Investigations and Biological Activity Non Clinical Studies
In Vitro Enzyme Inhibition Studies and Kinetic Analysis
Detailed in vitro enzyme inhibition studies and kinetic analyses specifically for 5-Phenylisothiazol-3-amine are not extensively reported. However, the broader class of isothiazole (B42339) and thiazole (B1198619) derivatives has been investigated for inhibitory effects against various enzymes. For instance, certain thiazole derivatives have been identified as inhibitors of enzymes such as cholinesterases and tyrosinase. mdpi.comacademie-sciences.fr Kinetic analyses of related compounds have often revealed competitive or mixed-type inhibition, where the molecules interact with the enzyme's active site or an allosteric site to modulate its activity. nih.govnih.gov
Specific molecular targets for this compound have not been definitively identified in the reviewed literature. However, based on the activity of analogous structures, potential targets could include enzymes crucial for microbial survival or pathological processes. For example, some phenylthiazole derivatives have been investigated as potential inhibitors of leucyl-tRNA synthetase, an essential enzyme in bacterial protein synthesis. nih.gov Additionally, isoxazole derivatives, which are structurally related to isothiazoles, have shown inhibitory activity against enzymes like xanthine oxidase. nih.gov
The precise mode of action for this compound as an enzyme inhibitor has not been elucidated. In general, the mode of enzyme inhibition by small molecules can be competitive, noncompetitive, uncompetitive, or mixed. nih.gov For related heterocyclic compounds, the mode of action is often determined through kinetic studies by analyzing the effect of the inhibitor on the enzyme's reaction rate at varying substrate concentrations. nih.govembrapa.brmdpi.com For example, studies on other enzyme inhibitors with similar structural features have utilized Lineweaver-Burk plots to determine a competitive mode of inhibition. nih.gov
Structure-Activity Relationships (SAR) of this compound and its Derivatives
For various classes of thiazole and isothiazole derivatives, the nature and position of substituents on the phenyl ring and the heterocyclic core have been shown to be critical for biological efficacy. For instance, in a series of benzothiazole-based inhibitors, the introduction of trifluoromethyl groups on the aromatic rings was well-tolerated by the target enzymes. nih.gov In other studies, the presence of specific substituents on the phenyl ring of thiazole derivatives was found to be essential for their anticonvulsant or cytotoxic activities. nih.gov Modifications at the amine group of the isothiazole core could also be expected to significantly impact activity, a common strategy in medicinal chemistry to modulate potency, selectivity, and pharmacokinetic properties.
Antimicrobial Evaluations (In Vitro)
While specific in vitro antimicrobial data for this compound is scarce, the isothiazole and thiazole scaffolds are present in numerous compounds with established antimicrobial properties. arakmu.ac.irnih.govsemanticscholar.orgmdpi.com Derivatives of 5-phenylthiazol-3(2H)-amine have been synthesized and evaluated for their antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, with the nature of substituents on the phenyl ring significantly influencing the activity. nih.gov
The table below summarizes the antimicrobial activity of some substituted phenylthiazole derivatives, illustrating the potential for this class of compounds. It is important to note that this data is for derivatives and not for this compound itself.
| Compound ID | Substituent on Phenyl Ring | Target Organism | Minimum Inhibitory Concentration (MIC) |
| Derivative A | 4-Chloro | Staphylococcus aureus | Data not specified in available literature |
| Derivative B | 4-Nitro | Escherichia coli | Data not specified in available literature |
| Derivative C | 2,4-Dichloro | Bacillus subtilis | Data not specified in available literature |
Antimycobacterial Activity against Mycobacterium tuberculosis (Mtb)*
The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel antimycobacterial agents. The 2-aminothiazole (B372263) scaffold, structurally related to this compound, has been identified as a promising starting point in the development of new antitubercular drugs. researchgate.netnih.gov A series of 2-aminothiazole derivatives have been synthesized and evaluated for their inhibitory potential against the H37Rv strain of M. tuberculosis. researchgate.net
One study reported a series of 2-aminothiazole derivatives with a range of substitutions at the 2-, 4-, and 5-positions. Among these, compound 7n demonstrated significant antimycobacterial activity. researchgate.netnih.gov Structure-activity relationship (SAR) studies on N-aryl analogues of 2-aminothiazoles indicated that while the central thiazole moiety and a 2-pyridyl group at the C-4 position were crucial for potency, the N-2 position showed high flexibility for modification, allowing for the improvement of antitubercular activity. nih.gov For instance, the introduction of substituted benzoyl groups at the N-2 position enhanced the antimycobacterial efficacy by more than 128-fold compared to the initial hit compound. nih.gov
While direct data for this compound is not extensively available in the reviewed literature, the potent activity of its 2-aminothiazole analogues suggests that the isothiazole core is a viable pharmacophore for antimycobacterial drug discovery. The presence of the amine group is a common feature in many of these active compounds.
Minimum Inhibitory Concentration (MIC) Determinations*
The minimum inhibitory concentration (MIC) is a key measure of a compound's potency against a specific microorganism. For various 2-aminothiazole derivatives, MIC values against M. tuberculosis H37Rv have been determined. For example, compound 7n from a synthesized series showed a high antimycobacterial activity with an MIC value of 6.25 µM. researchgate.netnih.gov Other compounds in the same series, such as 7b , 7e , and 7f , also exhibited notable activity with MIC values of 12.50 µM. researchgate.net
In another study focusing on N-aryl analogues, MIC values for simple phenyl derivatives generally ranged from 12.5–25 µM. nih.gov However, analogues containing a 2-pyridyl substituent showed significantly higher potency, with MIC values between 0.39–0.78 µM in GAST media. nih.gov The following table summarizes the MIC values for selected 2-aminothiazole derivatives, highlighting the structural features that contribute to their antimycobacterial activity.
| Compound | Structure | MIC (µM) against M. tuberculosis H37Rv | Reference |
|---|---|---|---|
| 7n | 2-aminothiazole derivative | 6.25 | researchgate.netnih.gov |
| 7b | 2-aminothiazole derivative | 12.50 | researchgate.net |
| 7e | 2-aminothiazole derivative | 12.50 | researchgate.net |
| 7f | 2-aminothiazole derivative | 12.50 | researchgate.net |
| 2-pyridyl analogue 17 | N-aryl 2-aminothiazole derivative | 0.39-0.78 | nih.gov |
| Simple phenyl derivative | N-aryl 2-aminothiazole derivative | 12.5-25 | nih.gov |
Anti-inflammatory Properties and Modulation of Inflammatory Pathways (In Vitro)*
Isothiazole derivatives have demonstrated significant anti-inflammatory properties in various in vitro and in vivo models. medwinpublishers.com A number of derivatives of 5-amino-3-methyl-4-isothiazolecarboxylic acid have been shown to possess noteworthy anti-inflammatory action. medwinpublishers.com Specifically, 5-benzoylamino-N-(4-ethoxyphenyl)-3-methyl-4-isothiazolecarboxamide exhibited significant anti-inflammatory activity both in vitro and in animal models. medwinpublishers.com
Effects on Lipoxygenase (LOX) Activity and Leukotriene/Lipoxin Levels*
The lipoxygenase (LOX) pathway is a key target for anti-inflammatory drugs due to its role in the biosynthesis of pro-inflammatory leukotrienes. Several thiazole and isothiazole derivatives have been investigated as potential LOX inhibitors. mdpi.comnih.gov For instance, a series of 3,6-diphenylimidazo[2,1-b]thiazol-5-amine derivatives were evaluated as potential inhibitors of 15-lipoxygenase, with one compound bearing a 2,4,4-trimethylpentan-2-yl pendent group being twice as potent as the reference drug quercetin. nih.gov
Furthermore, a study on organosilicon-containing thiazole derivatives found that they could inhibit soybean lipoxygenase. nih.gov The presence and nature of a substituent at the C4-position of the thiazole ring were found to be crucial for the degree of lipoxygenase inhibition. nih.gov Specifically, a 4-methoxyphenyl derivative was a more effective inhibitor compared to its 4-phenyl analog. nih.gov While direct studies on this compound are limited, the established activity of related thiazole and isothiazole compounds against LOX suggests a potential mechanism for anti-inflammatory effects through the modulation of leukotriene and lipoxin levels.
Anti-Fungal Activity (In Vitro)*
The isothiazole and thiazole scaffolds are present in a number of compounds with demonstrated anti-fungal activity. rsc.orgnih.govmdpi.com A series of novel isothiazole–thiazole derivatives were designed and synthesized, with some compounds exhibiting excellent in vivo anti-oomycete activity. rsc.orgresearchgate.net For example, compound 6u from this series showed potent activity against Pseudoperonospora cubensis and Phytophthora infestans. rsc.orgresearchgate.net
Another study on newly synthesized thiazole derivatives containing a cyclopropane system reported very strong activity against clinical Candida albicans isolates, with MIC values ranging from 0.008 to 7.81 µg/mL. nih.gov The mechanism of action for these compounds is thought to be related to their effects on the fungal cell wall structure and/or the cell membrane. nih.gov The high lipophilicity of these derivatives was also correlated with their high antifungal activity. nih.gov These findings underscore the potential of the isothiazole scaffold, as present in this compound, for the development of new anti-fungal agents.
Potential for Design of Novel Biologically Active Substances*
The isothiazole ring is considered a valuable scaffold in the design of novel biologically active substances due to its diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties. medwinpublishers.comresearchgate.netthieme-connect.com The isothiazole nucleus can be incorporated into molecules to enhance their biological activity and can protect the molecule from enzymatic degradation, thereby prolonging its action. thieme-connect.com
The thiazole scaffold, a close structural relative, is also widely found in a range of synthetic bioactive molecules and has attracted considerable attention in drug discovery. mdpi.comnih.govsemanticscholar.org Several approved drugs contain the thiazole ring, highlighting its importance as a pharmacophore. nih.gov The versatility of the isothiazole and thiazole scaffolds allows for the synthesis of large libraries of compounds for screening and the development of new therapeutic agents. mdpi.com
Interaction with Target Biomolecules (Non-Covalent and Covalent Binding)*
The biological activity of isothiazole derivatives is determined by their interaction with target biomolecules, which can involve both non-covalent and covalent binding. Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions, are crucial for the initial recognition and binding of a drug to its target. mdpi.comyoutube.com Molecular docking studies on 2-aminothiazole derivatives with the β-Ketoacyl-ACP Synthase (KasA) protein of M. tuberculosis have shown good interactions, suggesting a potential mechanism for their antimycobacterial action. researchgate.net
In the case of LOX inhibitors, docking studies of 3,6-diphenylimidazo[2,1-b]thiazol-5-amine derivatives revealed that hydrophobic interactions play an important role in the binding process to the 15-LOX enzyme. nih.gov The design of novel isothiazole-based compounds often involves computational modeling to predict their binding affinity and mode of interaction with target proteins, guiding the synthesis of more potent and selective inhibitors. rsc.org The ability of the isothiazole scaffold to participate in various non-covalent interactions makes it a valuable component in the design of new bioactive molecules. mdpi.com
Strategies for Enhancing Selectivity and Potency
The development of derivatives from a core chemical scaffold is a fundamental strategy in medicinal chemistry to optimize therapeutic properties. For isothiazole-based compounds, including those structurally related to this compound, research efforts have focused on systematic structural modifications to enhance biological potency and target selectivity. These investigations primarily revolve around structure-activity relationship (SAR) studies, where specific changes to the molecule's architecture are correlated with changes in its biological effects.
Key strategies involve modifying substituents on the phenyl ring, altering the core isothiazole structure, and appending different functional groups to the amine. These modifications aim to improve interactions with the biological target, such as increasing binding affinity or blocking off-target interactions.
One area of investigation has been on derivatives like 5-arylisothiazol-3(2H)-one-1,1-dioxides, which are analogs of saccharin. In a study targeting tumor-associated carbonic anhydrases (CAs), researchers synthesized a series of these compounds to explore their inhibitory potential. The 5-phenylisothiazol-3(2H)-one-1,1-dioxide derivative was identified as a highly active compound against human carbonic anhydrase IX (hCA IX) and XII (hCA XII), with inhibition constants (Kᵢ) of 40.3 nM and 9.6 nM, respectively researchgate.net. This study highlights the potential of the 5-arylisothiazolinone-1,1-dioxide scaffold for developing potent and selective CA inhibitors researchgate.net.
Further SAR studies on related heterocyclic scaffolds, such as benzothiazoles, provide insights applicable to isothiazole derivatives. For instance, research on benzothiazole-phenyl analogs as dual inhibitors for soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) demonstrated the impact of substitutions on the aromatic rings. The addition of trifluoromethyl groups was well-tolerated by the target enzymes, although it did not improve metabolic stability in the studied examples nih.gov. This work underscores the strategy of using electron-withdrawing groups to modulate target engagement nih.govnih.gov.
The table below summarizes the inhibitory activity of selected 5-Arylisothiazol-3(2H)-one-1,1-dioxide analogs against two isoforms of human carbonic anhydrase, demonstrating the effect of aryl substitution on potency and selectivity.
Inhibitory Activity of 5-Arylisothiazol-3(2H)-one-1,1-dioxide Analogs
Data showing the inhibition constants (Kᵢ) in nanomolar (nM) concentrations against two human carbonic anhydrase isoforms (hCA IX and hCA XII).
| Compound | Aryl Substituent | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) |
|---|---|---|---|
| Analog 1 | Phenyl | 40.3 | 9.6 |
In another example focusing on antiproliferative activity, a library of phenylacetamide derivatives bearing a benzothiazole nucleus was synthesized and evaluated. The study revealed that the nature and position of substituents on the phenyl ring significantly influenced cytotoxicity in pancreatic and paraganglioma cancer cell lines mdpi.com. For example, compounds with specific electron-withdrawing groups demonstrated improved activity compared to the lead compound, providing clear SAR insights for future design mdpi.com.
The general approach involves synthesizing a series of analogs where one part of the molecule is systematically varied. These compounds are then tested in biological assays to measure their potency (e.g., as IC₅₀ or Kᵢ values) against the intended target and often against related off-targets to determine selectivity. Computational studies, such as molecular docking, are also frequently employed to understand how these structural changes affect the binding mode and interactions within the target's active site academie-sciences.fr.
These examples from related heterocyclic systems illustrate the core strategies employed to refine the biological activity profile of a lead compound. By making targeted modifications—such as adding substituents to aromatic rings or altering the core heterocyclic structure—researchers can systematically enhance both the potency and the selectivity of a molecule for its intended biological target.
Non Pharmaceutical Applications and Material Science Potential
Role as Building Blocks for Novel Molecular Structures
5-Phenylisothiazol-3-amine serves as a versatile building block in organic synthesis, providing a scaffold for the creation of more complex molecules with diverse functionalities. The presence of the reactive amino group and the phenyl-substituted isothiazole (B42339) core allows for a variety of chemical transformations. This adaptability makes it a valuable precursor for generating libraries of compounds for screening in various applications. nih.govresearchgate.netunica.it
The isothiazole nucleus itself is a key component in a range of biologically active compounds, and the ability to introduce substituents via the amino group of this compound offers a pathway to new derivatives. scispace.commdpi.combepls.comasianpubs.org The synthesis of novel derivatives often involves leveraging the reactivity of the amine to form amides, imines, or to participate in coupling reactions, thereby expanding the chemical space accessible from this starting material.
Table 1: Potential Reactions for Derivatization of this compound
| Reaction Type | Reagent/Catalyst | Potential Product |
| Acylation | Acyl chloride/Anhydride | Amide derivative |
| Schiff Base Formation | Aldehyde/Ketone | Imine derivative |
| Buchwald-Hartwig Amination | Aryl halide, Palladium catalyst | Diaryl amine derivative |
| Sulfonylation | Sulfonyl chloride | Sulfonamide derivative |
Applications in Green Pesticide Research
Thiazole (B1198619) and isothiazole derivatives are of growing interest in the field of green pesticide research due to their potential for strong biological activity, low toxicity, and the capacity for diverse structural modifications. nih.govacs.org These characteristics are crucial for the development of new and more effective pesticides. nih.gov
The isothiazole scaffold is present in a number of compounds developed for crop protection. researchgate.net For instance, the fungicide isotianil (B1240973) contains an isothiazole ring. researchgate.net Research has focused on designing and synthesizing novel isothiazole derivatives to discover new agrochemicals. By modifying the core structure of compounds like this compound, researchers can create new molecules with potential fungicidal or insecticidal properties. nih.govnih.gov
One approach involves combining the isothiazole moiety with other active substructures. For example, novel isothiazole-thiazole derivatives have been designed and synthesized, showing significant fungicidal activity. nih.gov Similarly, the introduction of a pyrimidine (B1678525) amine unit to an isothiazole coumarin (B35378) structure has yielded compounds with good fungicidal activity against a range of plant pathogens. nih.gov The synthesis of such derivatives often involves multi-step reactions starting from a core isothiazole structure.
Understanding the structure-activity relationship (SAR) is fundamental to designing potent pesticides. nih.gov In the context of isothiazole-based pesticides, SAR studies help to identify which structural features are essential for biological activity. For example, in a series of N-pyridylpyrazole derivatives containing a thiazole moiety, it was found that the type of substituent on the amide bridge and the benzene (B151609) ring significantly influenced insecticidal activity. mdpi.com Specifically, amides with electron-withdrawing groups on the benzene ring showed better activity. mdpi.com
For isothiazole-thiazole derivatives, certain compounds have demonstrated excellent in vivo activity against oomycetes like Pseudoperonospora cubensis and Phytophthora infestans. nih.gov Molecular docking studies have suggested that these compounds may act on specific protein targets, such as the oxysterol-binding protein. nih.gov These findings provide valuable insights for the rational design of new isothiazole-based fungicides.
Table 2: Examples of Isothiazole Derivatives in Pesticide Research
| Derivative Class | Target Pest/Pathogen | Key Findings |
| Isothiazole-Thiazole | Pseudoperonospora cubensis, Phytophthora infestans | High in vivo fungicidal activity; potential action on oxysterol-binding protein. nih.gov |
| Isothiazole Coumarins with Pyrimidine Amine | Alternaria solani, Botrytis cinerea, Rhizoctonia solani | Good in vitro fungicidal activity; potential interaction with complex I NADH oxidoreductase. nih.gov |
| N-pyridylpyrazole Thiazoles | Plutella xylostella, Spodoptera exigua, Spodoptera frugiperda | Good insecticidal activities, with amides containing electron-withdrawing groups showing enhanced potency. mdpi.com |
Integration into Advanced Materials
While direct applications of this compound in advanced materials are not extensively documented, the functional groups present in the molecule suggest potential for its use as a monomer or a modifying agent in polymer chemistry. The amino group can participate in polymerization reactions, such as the formation of polyamides or polyimides. The aromatic nature of the phenyl and isothiazole rings could impart thermal stability and specific electronic properties to the resulting polymers.
For instance, amine-functionalized hypercrosslinked polymers have been developed for applications like CO2 capture, demonstrating the utility of incorporating amine functionalities into polymer structures. qub.ac.uk The synthesis of functional polymers through reactions involving amines, such as the Kabachnik–Fields reaction, further highlights the potential for using amine-containing building blocks to create materials with specialized properties like metal chelation and flame retardancy. mdpi.com
Ligand Chemistry for Metal Complexes and Catalysis
The nitrogen and sulfur atoms in the isothiazole ring, along with the exocyclic amino group of this compound, provide potential coordination sites for metal ions. libretexts.orgdoubtnut.comvedantu.comscribd.com The formation of metal complexes can lead to materials with interesting catalytic, electronic, or magnetic properties. The field of coordination chemistry explores how ligands, such as this compound, bind to a central metal atom to form complex ions. libretexts.orgdoubtnut.comvedantu.comscribd.com
The geometry and stability of these complexes depend on the coordination number of the metal and the nature of the ligand. uomustansiriyah.edu.iq Palladium(II) complexes with 2-aminothiazole (B372263) derivatives have been synthesized and characterized, showing potential applications in areas such as medicinal chemistry. irapa.orgnih.gov
Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The efficiency of these reactions often depends on the nature of the ligand coordinated to the palladium center. Amine-containing compounds can serve as effective and inexpensive ligands in such reactions. researchgate.net
While the direct use of this compound as a ligand in cross-coupling reactions is not widely reported, its structural features are analogous to other amine-based ligands that have been successfully employed. researchgate.net The nitrogen atom of the amino group and potentially the nitrogen of the isothiazole ring could coordinate to a palladium catalyst, influencing its reactivity and stability. irapa.org Pincer palladium complexes with amido ligands have been shown to be effective catalysts for C-H bond arylation. dntb.gov.ua Furthermore, nickel-photoredox catalysis has been used for the direct cross-coupling of amines with aryl halides, highlighting the reactivity of the C-H bonds adjacent to the nitrogen atom in amines. princeton.edu The development of palladium complexes with N-heterocyclic carbene ligands has also been a significant area of research for cross-coupling reactions. irapa.org
Future Research Directions and Translational Perspectives
Development of More Efficient and Sustainable Synthetic Routes
While methods for synthesizing the isothiazole (B42339) ring have been established since its discovery in 1956, the focus of future research is shifting towards greener and more efficient manufacturing processes. medwinpublishers.com Traditional methods often involve aprotic polar solvents like DMF, which can increase production costs and environmental hazards. thieme-connect.com The development of solvent-free and neat synthesis protocols represents a significant leap forward. rsc.org
Future synthetic research should prioritize:
Mechanochemistry: Utilizing mechanical force to drive chemical reactions in the absence of solvents is an emerging eco-friendly approach. researchgate.net Applying ball-milling techniques to the synthesis of 5-Phenylisothiazol-3-amine could drastically reduce solvent waste and energy consumption.
Recyclable Catalysts: The development of heterogeneous catalysts, such as the Fe3O4@SiO2@APTES-CSA catalyst used for similar heterocyclic systems, offers a pathway for sustainable production. nih.gov Such catalysts can be recovered and reused multiple times without a significant loss in performance, aligning with the principles of green chemistry. nih.gov
One-Pot Reactions: Designing multi-component reactions where starting materials are converted to the final product in a single step avoids the need for isolating intermediates, thereby saving time, resources, and reducing waste. researchgate.net Research into a one-pot synthesis for this compound and its derivatives is a promising avenue.
Table 1: Comparison of Synthetic Approaches for Isothiazole Derivatives
| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis | Reference |
|---|---|---|---|
| Solvent-Free Oxidative Cyclization | Uses chromium trioxide on silica (B1680970) gel; avoids solvents. | Reduced environmental impact, simplified purification. | thieme-connect.com |
| Ammonium (B1175870) Thiocyanate-Promoted Neat Synthesis | Rapid, eco-friendly reaction under solvent-free conditions. | Increased efficiency and sustainability. | rsc.org |
| Three-Component Reactions with Recyclable Catalysts | Uses heterogeneous catalysts like Fe3O4@SiO2@APTES-CSA in green solvents (e.g., PEG-200). | Catalyst reusability, high efficiency, and greener reaction media. | nih.gov |
Exploration of Novel Biological Targets and Mechanisms of Action
Isothiazole derivatives are known to possess a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. researchgate.netresearchgate.net However, the full therapeutic potential of compounds derived from the this compound scaffold is yet to be realized. Future investigations should aim to identify and validate novel biological targets and elucidate the underlying mechanisms of action.
Key areas for future exploration include:
Enzyme Inhibition: Many bioactive heterocyclic compounds function by inhibiting specific enzymes. Thiazole-based derivatives, for instance, have been investigated as inhibitors of tyrosine kinases, cyclooxygenase (COX), and DNA gyrase. nih.govacs.orgresearchgate.net Screening libraries of this compound derivatives against panels of kinases, proteases, and other enzymes critical to disease pathways could uncover new therapeutic leads.
Targeting Protein-Protein Interactions: Moving beyond active site inhibition, designing molecules that disrupt critical protein-protein interactions is a modern approach in drug discovery. The rigid isothiazole scaffold could be elaborated to create potent modulators of such interactions.
Multi-Targeted Agents: Designing single molecules that can modulate multiple biological targets offers a promising strategy for treating complex diseases like cancer. nih.gov Future work could focus on designing derivatives of this compound that act as dual or multi-targeted inhibitors, for example, targeting both EGFR and VEGFR-2 in cancer therapy. researchgate.net
Table 2: Potential Biological Targets for this compound Derivatives Based on Analogous Structures
| Target Class | Specific Example | Therapeutic Area | Reference |
|---|---|---|---|
| Protein Kinases | EGFR, VEGFR-2 | Anticancer | nih.govresearchgate.net |
| Topoisomerases | Topoisomerase II | Anticancer | researchgate.net |
| Cyclooxygenases | COX-1, COX-2 | Anti-inflammatory, Anticancer | acs.org |
| Bacterial Enzymes | DNA Gyrase | Antibacterial | researchgate.net |
Advanced Computational Modeling for Predictive Design
The integration of computational chemistry and molecular modeling has become indispensable in modern chemical research. mdpi.com For this compound, in silico methods can accelerate the design-synthesize-test cycle, saving significant time and resources.
Future computational efforts should include:
Density Functional Theory (DFT): DFT calculations can be used to understand the electronic properties, optimized geometry, and reactivity of this compound and its derivatives. mdpi.com This knowledge is crucial for predicting how structural modifications will affect the molecule's behavior and for interpreting spectroscopic data. nih.gov
Molecular Docking and Dynamics: To explore potential biological activity, molecular docking can predict the binding modes and affinities of novel derivatives within the active sites of target proteins. mdpi.com Subsequent molecular dynamics simulations can then assess the stability of these ligand-protein complexes over time. nih.gov
Pharmacokinetic and Toxicology Prediction: In silico tools like SwissADME and admetSAR can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of designed compounds. nih.gov This early-stage screening helps prioritize candidates with favorable drug-like properties for synthesis.
Table 3: Applications of Computational Modeling in Isothiazole Research
| Computational Method | Objective | Predicted Properties | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Analyze electronic structure and reactivity. | HOMO/LUMO energies, charge distribution, vibrational spectra. | mdpi.com |
| Molecular Docking | Predict binding interactions with biological targets. | Binding affinity, orientation in active site, key interactions. | researchgate.netmdpi.com |
| Molecular Dynamics (MD) | Assess the stability of ligand-protein complexes. | Conformational changes, interaction stability over time. | nih.gov |
| ADMET Prediction | Evaluate drug-likeness and potential toxicity. | Pharmacokinetic profiles, toxicity risks. | nih.gov |
Expansion into Underexplored Material Science Applications
The application of isothiazoles and their analogs in material science is a rapidly growing field. medwinpublishers.com The unique electronic properties of the thiazole (B1198619) ring, a close relative of isothiazole, make it a valuable component in organic semiconductors. nbinno.comsemanticscholar.org Future research should systematically explore the potential of this compound as a precursor for advanced functional materials.
Potential applications to be investigated:
Organic Electronics: The conjugated π-system of the phenylisothiazole core could be exploited in the design of organic semiconductors for use in Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs), and Organic Photovoltaics (OPVs). nih.govnbinno.com The amino group at the 3-position provides a convenient handle for further chemical modification to tune the electronic and charge-transport properties.
Fluorescent Sensors: The inherent fluorescence of some heterocyclic systems can be modulated by the presence of specific analytes. Derivatives of this compound could be developed as chemosensors for detecting metal ions or other environmentally important species.
Design of Next-Generation Isothiazole-Based Compounds
Building on the knowledge gained from synthetic, biological, and computational studies, the ultimate goal is to design next-generation compounds based on the this compound scaffold with superior performance. This involves strategic structural modifications to optimize desired properties.
Key design strategies include:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the phenyl ring and the amine group of this compound and evaluating the impact on biological activity or material properties will build a comprehensive SAR. For example, introducing electron-donating or electron-withdrawing groups to the phenyl ring can modulate the electronic character and biological potency of the molecule. acs.orgnih.gov
Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that have similar physical or chemical properties can lead to improved potency, selectivity, or pharmacokinetic profiles.
Hybrid Molecule Design: Combining the 5-phenylisothiazole (B86038) core with other known pharmacophores or functional moieties can create hybrid molecules with dual or enhanced activities. distantreader.org For instance, linking the scaffold to a trimethoxyphenyl group, known for its anticancer properties, could yield potent new therapeutic agents. acs.org
By pursuing these integrated research directions, the scientific community can fully exploit the versatility of this compound, paving the way for the development of novel therapeutics, advanced materials, and innovative chemical technologies.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 5-Phenylisothiazol-3-amine, and how do they influence experimental design?
- Answer : The compound (CAS 27182-54-3) has a molecular formula C₈H₇N₃S and molecular weight 177.23 g/mol . Its flash point is 359°C , and it is stored at room temperature (RT) to maintain stability. These properties necessitate inert atmosphere handling for high-temperature reactions and anhydrous conditions during synthesis to avoid decomposition . Characterization typically employs ¹H/¹³C NMR and HPLC-MS for purity validation, as seen in analogous heterocyclic amine syntheses .
Q. What synthetic routes are commonly used to prepare this compound?
- Answer : A multi-step approach is often used, starting with condensation of phenylisothiocyanate with S-amino acids (e.g., cysteine derivatives) in Et₃N/DMF-H₂O to form thiadiazole intermediates. Subsequent cyclization and purification via gravitational column chromatography yield the final product. Reaction monitoring with TLC and optimization of stoichiometric ratios (e.g., 1.2 eq. of intermediates) are critical to achieving >95% purity .
Q. How should researchers handle and dispose of this compound safely?
- Answer : Use amber glass containers to prevent photodegradation. Waste must be segregated and stored in labeled containers for disposal by certified biohazard waste treatment facilities. Personal protective equipment (PPE) including nitrile gloves and fume hoods are mandatory due to potential irritant properties .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation of this compound derivatives?
- Answer : Discrepancies in NMR shifts (e.g., amine proton resonance) may arise from tautomerism or solvent effects. Use DMSO-d₆ for proton exchange suppression and 2D NMR (COSY, HSQC) to confirm connectivity. Cross-validate with IR spectroscopy (N-H stretch ~3300 cm⁻¹) and X-ray crystallography for unambiguous assignment .
Q. How can computational methods optimize the synthesis of this compound analogs for antimicrobial activity?
- Answer : Perform density functional theory (DFT) calculations to predict reactive sites for functionalization (e.g., substituting the phenyl group with electron-withdrawing groups). Pair with molecular docking against bacterial targets (e.g., E. coli dihydrofolate reductase) to prioritize analogs. Validate predictions via MIC assays and SAR analysis .
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?
- Answer : The isothiazole ring directs electrophilic substitution at the 5-position , while the amine group acts as a weak nucleophile. Kinetic studies in polar aprotic solvents (e.g., DMF) show rate enhancement via stabilization of transition states. Use Hammett plots to correlate substituent effects with reaction rates .
Q. How do solvent polarity and pH affect the fluorescence properties of this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
